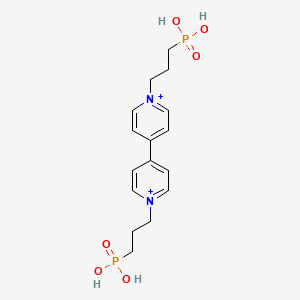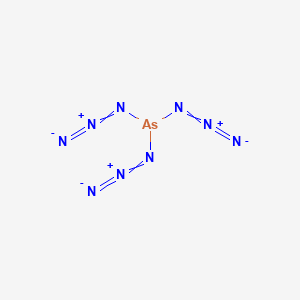![molecular formula C16H21N B12562993 N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline CAS No. 183902-42-3](/img/structure/B12562993.png)
N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methyl group and a prop-1-en-2-yl group, as well as an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Substitution reactions:
Aniline attachment: The final step involves the nucleophilic substitution of aniline onto the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines.
Scientific Research Applications
N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one: A structurally similar compound with a ketone group instead of an aniline moiety.
Carveol: Another related compound with a similar cyclohexene structure but different substituents.
Properties
CAS No. |
183902-42-3 |
|---|---|
Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
N-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl)aniline |
InChI |
InChI=1S/C16H21N/c1-12(2)14-10-9-13(3)16(11-14)17-15-7-5-4-6-8-15/h4-9,14,16-17H,1,10-11H2,2-3H3 |
InChI Key |
OOAMQOGCOHOCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1NC2=CC=CC=C2)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene](/img/structure/B12562914.png)
![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)

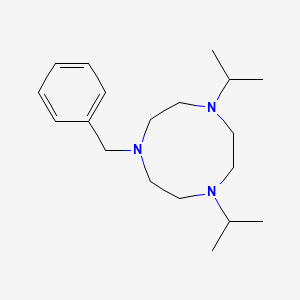
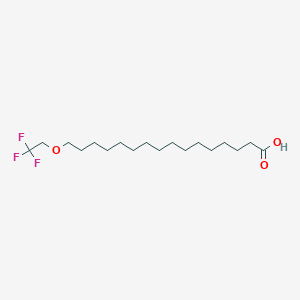
![1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-](/img/structure/B12562935.png)
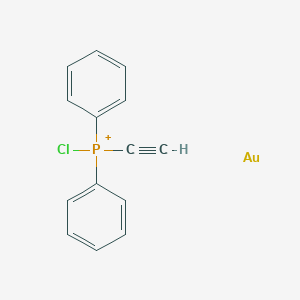
![3,3',5,5'-Tetrakis[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-4,4'-diol](/img/structure/B12562945.png)
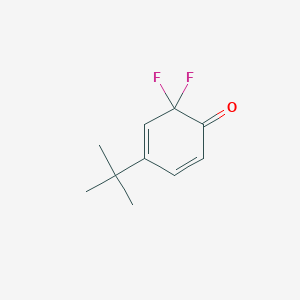
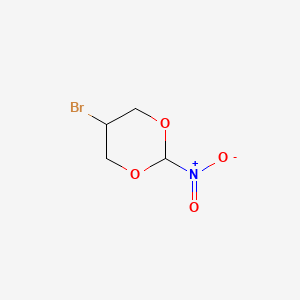
![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)
